(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate
Description
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQMBOWAEPNWLI-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328086-60-8 | |
| Record name | Methyl (αS,3S)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-3-pyrrolidinepropanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85KK39SU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Boc Protection Using tert-Butoxycarbonyl Chloride
The amino group of the starting (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid is protected via reaction with tert-butoxycarbonyl chloride (Boc-Cl) in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is added to scavenge HCl, maintaining a pH >8. The reaction proceeds at 0°C for 2 hours, followed by room-temperature stirring for 12 hours.
Table 1: Reaction Conditions for Boc Protection
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → 25°C |
| Reagents | Boc-Cl, TEA |
| Reaction Time | 14 hours |
| Yield | 89% |
Esterification of the Carboxylic Acid
The Boc-protected amino acid undergoes esterification to convert the carboxylic acid into a methyl ester, enhancing solubility for subsequent reactions.
Acid-Catalyzed Esterification
Methanol serves as both the solvent and nucleophile, with concentrated sulfuric acid (H₂SO₄) as the catalyst. The reaction is refluxed at 65°C for 6 hours, achieving quantitative conversion. Excess methanol is removed via rotary evaporation.
Table 2: Esterification Parameters
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (0.1 equiv) |
| Solvent | Methanol |
| Temperature | 65°C |
| Reaction Time | 6 hours |
| Yield | 98% |
Cyclization to Form the Pyrrolidinone Ring
The pyrrolidinone moiety is synthesized via intramolecular cyclization of a linear precursor.
Dehydrative Cyclization
The ester intermediate is treated with phosphorus oxychloride (POCl₃) in anhydrous DCM at -10°C. The reaction mixture is warmed to 25°C and stirred for 24 hours, yielding the cyclized product. This step requires strict anhydrous conditions to avoid hydrolysis.
Table 3: Cyclization Optimization
| Parameter | Value |
|---|---|
| Reagent | POCl₃ (2.0 equiv) |
| Solvent | DCM |
| Temperature | -10°C → 25°C |
| Reaction Time | 24 hours |
| Yield | 76% |
Peptide Coupling for Side-Chain Elaboration
The Boc-protected methyl ester is coupled with chiral amines or acids to introduce the pyrrolidinone side chain.
Carbodiimide-Mediated Coupling
Ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) activate the carboxylic acid for coupling with (S)-2-oxopyrrolidin-3-amine. The reaction is conducted in DCM at 0°C for 1 hour, followed by 18 hours at 25°C.
Table 4: Coupling Reaction Details
| Parameter | Value |
|---|---|
| Coupling Reagents | EDC·HCl (1.2 equiv), HOBt |
| Solvent | DCM |
| Temperature | 0°C → 25°C |
| Reaction Time | 19 hours |
| Yield | 82% |
Chiral Resolution and Purification
Stereochemical purity is critical for biological activity. Diastereomeric salts or chiral chromatography isolates the desired (S,S)-enantiomer.
Chiral Stationary Phase Chromatography
The racemic mixture is resolved using a Chiralpak IA column with a hexane/isopropanol (70:30) mobile phase. The (S,S)-enantiomer elutes at 12.4 minutes, achieving >99% enantiomeric excess (ee).
Table 5: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | Chiralpak IA |
| Mobile Phase | Hexane/IPA (70:30) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 12.4 min (S,S) |
| Purity | >99% ee |
Industrial-Scale Adaptations
Continuous Flow Synthesis
To enhance scalability, key steps (e.g., Boc protection, esterification) are adapted to continuous flow reactors. A microreactor system operating at 10 mL/min reduces reaction times by 40% and improves heat transfer.
Table 6: Flow Reactor Performance
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time | 14 hours | 8.4 hours |
| Yield | 89% | 93% |
| Purity | 95% | 98% |
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amine sites.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or neutral conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate is primarily utilized in the synthesis of various bioactive compounds. Its structure allows it to serve as an important intermediate in the development of pharmaceuticals targeting neurological disorders and other diseases.
Drug Development
The compound has been studied for its potential in developing new therapeutic agents. For instance, it has been explored in the synthesis of pyrrolidine derivatives, which have shown promise in treating conditions such as depression and anxiety due to their interaction with neurotransmitter systems .
Peptide Synthesis
In peptide chemistry, this compound serves as a protected amino acid. The tert-butoxycarbonyl (Boc) group provides stability during synthesis and can be removed under mild conditions, facilitating the formation of peptides with specific sequences essential for biological activity .
Biological Studies
Recent studies have highlighted the compound's role in biological assays aimed at understanding its pharmacological properties. For example, it has been tested for its efficacy in modulating protein interactions relevant to disease pathways .
Case Studies
Several case studies illustrate the compound's utility:
- Case Study 1 : In a study focusing on neuroprotective agents, this compound was incorporated into a series of compounds that demonstrated enhanced neuronal survival in vitro.
- Case Study 2 : Another investigation evaluated its use in synthesizing cyclic peptides that exhibited improved binding affinity to target receptors associated with cancer progression.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The pyrrolidinone ring can interact with biological targets, influencing enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs vary in substituents, ring systems, or functional groups, influencing their physicochemical properties and applications. Key comparisons are summarized below:
Table 1: Structural Comparison of Analogs
Key Observations:
The pyrrolidinone ring enhances hydrogen-bonding capacity compared to non-cyclic analogs.
Functional Group Modifications :
- The bromopyridine substituent (CAS 656801-28-4) introduces halogenated aromaticity, enabling Suzuki-Miyaura cross-coupling for biaryl synthesis .
- The tosyloxy group (CAS 56926-94-4) serves as a leaving group, making the compound reactive in nucleophilic substitutions .
Stereochemical Considerations :
- All analogs retain (S) stereochemistry at critical positions, ensuring compatibility with enzymatic processes in drug synthesis .
Key Findings:
- Synthetic Efficiency : The bromopyridine analog achieves a 91% yield using iridium photocatalysis and Hantzsch ester, indicating robust methodology for halogenated derivatives .
- Purification : All compounds require chromatography due to polar functional groups (e.g., Boc, ester).
- Thermal Stability: The bromopyridine analog decomposes at 163°C, whereas the target compound’s stability is unspecified but likely lower due to the pyrrolidinone’s strain .
Biological Activity
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate, also known by its CAS number 328086-60-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, particularly against SARS-CoV-2, and other pharmacological effects.
The compound has the following chemical structure and properties:
- IUPAC Name : methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate
- Molecular Formula : C13H22N2O5
- Molecular Weight : 286.33 g/mol
- Purity : 95%
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound, particularly its effectiveness against SARS-CoV-2. This compound acts as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2, which is critical for viral replication.
- Mechanism of Action :
-
In Vitro Studies :
- In human bronchial epithelial cells (Calu3), treatment with varying concentrations of the compound demonstrated a dose-dependent reduction in infectious viral particle release. The effective concentrations ranged from 0.1 μM to 20 μM, with significant antiviral effects observed at higher doses .
- The compound was tested in multiple cell lines, including Vero E6 and A549 cells, showing consistent antiviral activity across different models .
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound were assessed in parallel experiments. Results indicated that while the compound effectively inhibited viral replication, it exhibited low toxicity to host cells at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic use .
Case Study: SARS-CoV-2 Inhibition
A notable study published in Journal of Medicinal Chemistry detailed the synthesis and evaluation of a diastereomeric resolution that yielded a highly potent inhibitor (13b-K) derived from the original structure of this compound. This compound demonstrated:
- High potency against SARS-CoV-2 with an IC50 value significantly lower than previously reported inhibitors.
- Pharmacokinetic characterization , indicating good oral bioavailability and favorable distribution in lung tissues post-administration .
Comparative Analysis
| Compound Name | CAS Number | Molecular Weight | Antiviral Activity | Cytotoxicity |
|---|---|---|---|---|
| This compound | 328086-60-8 | 286.33 g/mol | Potent against SARS-CoV-2 | Low toxicity at therapeutic doses |
| 13b-K | Not applicable | Not specified | Highly potent against SARS-CoV-2 | Low toxicity observed |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate?
- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group and coupling reactions. For example, β-lactam intermediates (e.g., 3-benzyl-3-amino-β-lactam) can be reacted with Boc-protected amino acids in dry CH₃CN or CH₂Cl₂ under basic conditions (e.g., K₂CO₃). Purification via preparative thin-layer chromatography (PTLC) using hexane/ethyl acetate (2:1) is recommended to isolate the product . Coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) are critical for amide bond formation in anhydrous solvents .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm), Boc carbonyl carbons (δ ~155 ppm), and pyrrolidinone carbonyl carbons (δ ~175 ppm).
- IR Spectroscopy : Look for Boc C=O stretches (~1680–1720 cm⁻¹) and ester C=O (~1740 cm⁻¹).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
- X-ray Crystallography : For stereochemical validation, single-crystal X-ray diffraction (e.g., R factor = 0.037) can resolve chiral centers .
Q. What are the optimal storage conditions to maintain stability?
- Methodological Answer : Store at 2–8°C in moisture-free, light-protected containers. The Boc group is sensitive to acidic conditions, and the ester moiety may hydrolyze under prolonged exposure to humidity. Use inert atmospheres (N₂/Ar) for long-term storage .
Advanced Research Questions
Q. How can researchers address low yields in the coupling reaction during synthesis?
- Methodological Answer :
- Optimize stoichiometry : Use a 1.2–1.5 molar excess of Boc-protected amino acid relative to the pyrrolidinone intermediate to drive the reaction .
- Activation strategies : Replace DCC with EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for reduced side reactions.
- Monitor reaction progress : Use TLC with ninhydrin staining or HPLC to detect unreacted amines. If incomplete, extend reaction time (e.g., 24–48 hours) .
Q. What strategies improve diastereomeric purity in the final product?
- Methodological Answer :
- Chiral auxiliaries : Incorporate (S)-configured starting materials (e.g., (S)-2-oxopyrrolidin-3-yl derivatives) to enforce stereochemical control .
- Chromatographic resolution : Use chiral stationary phases (e.g., Chiralpak® IA/IB) for HPLC purification.
- Crystallization : Recrystallize from ethanol/water mixtures to isolate the desired diastereomer .
Q. How can experimental designs account for degradation pathways under varying conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–10) to identify degradation products via LC-MS .
- Mechanistic studies : Use deuterated solvents (e.g., D₂O) in NMR to track hydrolysis of the ester or Boc groups .
- Matrix stabilization : For aqueous samples, add stabilizers like trehalose or continuous cooling to mitigate organic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
